2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde

CAS No.: 1282606-18-1

Cat. No.: VC2895561

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1282606-18-1 |

|---|---|

| Molecular Formula | C8H9ClN2O |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H9ClN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 |

| Standard InChI Key | ZMVRFWZHWPWOER-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C(=NC=C1)Cl)C=O |

| Canonical SMILES | CN(C)C1=C(C(=NC=C1)Cl)C=O |

Introduction

Physical and Chemical Properties

Structural Characteristics

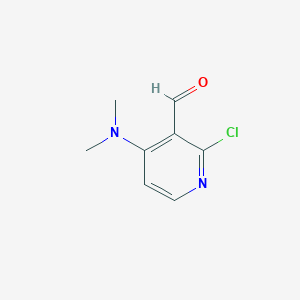

2-Chloro-4-(dimethylamino)pyridine-3-carbaldehyde features a pyridine core with three important substituents. The dimethylamino group at position 4 contributes electron density to the aromatic system through resonance, potentially affecting the reactivity of the other functional groups. The chloro substituent at position 2 provides an opportunity for nucleophilic aromatic substitution or metal-catalyzed coupling reactions. The aldehyde group at position 3 represents a versatile handle for further functionalization through numerous carbonyl reactions.

The spatial arrangement of these substituents creates a unique electronic distribution across the molecule. The dimethylamino group likely influences the electron density of the pyridine nitrogen, potentially affecting its basicity compared to unsubstituted pyridine. The positioning of the aldehyde adjacent to the dimethylamino group may also lead to interesting intramolecular electronic effects.

Spectroscopic Data

Important spectroscopic and structural identifiers for 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde include:

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C8H9ClN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 |

| Standard InChIKey | ZMVRFWZHWPWOER-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C(=NC=C1)Cl)C=O |

| Canonical SMILES | CN(C)C1=C(C(=NC=C1)Cl)C=O |

| PubChem Compound ID | 118798415 |

These identifiers are valuable for database searches and computational studies of the molecule. The structural representation facilitates the identification of potential reaction sites and allows for the prediction of spectroscopic properties.

Reactivity and Chemical Behavior

The reactivity of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde is governed by its three main functional groups, each offering distinct opportunities for chemical transformations.

Aldehyde Functionality

The aldehyde group at position 3 represents a versatile site for numerous reactions typical of carbonyl compounds:

-

Nucleophilic additions with hydrazines, hydroxylamines, or amines to form hydrazones, oximes, or imines, respectively.

-

Reduction reactions (e.g., with NaBH4) to yield the corresponding alcohol.

-

Oxidation to the carboxylic acid using oxidizing agents such as KMnO4 or H2O2.

-

Carbon-carbon bond forming reactions such as Wittig olefinations, aldol condensations, or Knoevenagel reactions.

By analogy to the reactivity observed in pyridine-3-carbaldehyde derivatives described in search result , the aldehyde group might react with thiosemicarbazide to form thiosemicarbazone derivatives with potential biological activities .

Chloro Substituent

The chloro group at position 2 can participate in:

-

Nucleophilic aromatic substitution reactions, especially facilitated by the electron-withdrawing effects of the pyridine nitrogen.

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, or Buchwald-Hartwig) to introduce various carbon or heteroatom-based substituents.

In the context of medicinal chemistry, such transformations could be leveraged to create diverse chemical libraries for structure-activity relationship studies.

Dimethylamino Group

The dimethylamino substituent at position 4 primarily influences the electronic properties of the pyridine ring but may also participate in:

-

Quaternization reactions with alkyl halides to form pyridinium salts.

-

Oxidation to form N-oxides.

-

Demethylation under appropriate conditions to yield secondary or primary amines.

The interplay between these three functional groups creates a complex reactivity profile, potentially enabling selective transformations based on careful control of reaction conditions.

Comparison with Related Compounds

To better understand the unique features of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde, it is instructive to compare it with structurally related compounds mentioned in the search results:

The substitution of the dimethylamino group in our target compound with a fluoro group (as in 2-chloro-4-fluoropyridine-3-carbaldehyde) would significantly alter the electronic properties of the pyridine ring. While the dimethylamino group is electron-donating through resonance, the fluoro substituent is electron-withdrawing inductively but can donate electrons through resonance. This electronic difference would likely influence the reactivity of the other functional groups, particularly the aldehyde and the chloro substituent .

The comparison with 2-chloro-5-fluoro-pyridine-3-carbaldehyde thiosemicarbazone highlights how the aldehyde group can be transformed to create derivatives with biological activity. This precedent suggests that similar transformations of 2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde might yield compounds with interesting pharmacological properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume